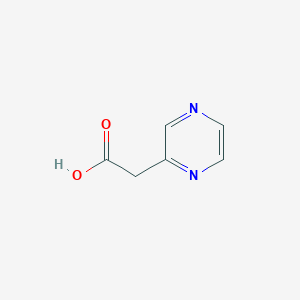

2-Pyrazine acetic acid

Descripción

Overview of Pyrazine (B50134) Derivatives in Scientific Inquiry

Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered substantial attention across various scientific disciplines. cymitquimica.com These six-membered aromatic rings, containing two nitrogen atoms in a 1,4-arrangement, form the structural core of numerous biologically active molecules and functional materials. cymitquimica.comrsc.org In the pharmaceutical industry, pyrazine derivatives are integral to the development of a wide array of therapeutic agents, exhibiting properties such as anticancer, anti-inflammatory, antibacterial, and antiviral activities. ontosight.ai

Beyond medicine, pyrazine-based materials are also making significant inroads in the field of materials science. Their unique electronic properties make them valuable components in the creation of organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors. Furthermore, in the food and fragrance industries, certain pyrazine derivatives are known for their distinct aroma and flavor profiles. lookchem.com The versatility of the pyrazine scaffold allows for extensive chemical modification, enabling researchers to fine-tune the properties of these compounds for specific applications.

Significance of 2-Pyrazineacetic Acid within Heterocyclic Chemistry

Within the broader family of pyrazine derivatives, 2-Pyrazineacetic acid stands out as a particularly valuable building block in organic synthesis. a2bchem.comsmolecule.com Its structure, which combines the aromatic pyrazine ring with a reactive carboxylic acid functional group, makes it a versatile intermediate for constructing more complex molecules. The presence of both a nitrogen-containing heterocycle and a carboxylic acid allows for a diverse range of chemical transformations, providing chemists with a powerful tool for creating novel compounds with desired functionalities.

One of the key areas where 2-Pyrazineacetic acid demonstrates its significance is in coordination chemistry. The nitrogen atoms in the pyrazine ring can coordinate with metal ions, while the carboxylic acid group can also participate in metal binding. This dual functionality allows 2-Pyrazineacetic acid to act as a ligand, forming stable complexes with various metals. These metal-organic frameworks (MOFs) and coordination polymers are being investigated for a wide range of applications, including gas storage and separation, catalysis, and the development of new materials with unique magnetic and electronic properties. nih.govrsc.orgmdpi.commit.edu

Current Research Landscape and Future Directions for 2-Pyrazineacetic Acid Studies

The current research landscape for 2-Pyrazineacetic acid is dynamic and expanding. A significant area of focus is its application in medicinal chemistry. For instance, derivatives of 2-Pyrazineacetic acid are being explored as potential enzyme inhibitors. nih.govnih.govresearchgate.netresearchgate.net Research has shown that certain pyrazine carboxylic acid derivatives can act as inhibitors for enzymes like nicotinamide (B372718) phosphoribosyltransferase (NAPRT), an enzyme involved in NAD+ biosynthesis, which is a target in cancer therapy. nih.gov Studies have confirmed that pyrazine-2-carboxylic acid is an inhibitor of human recombinant NAPRT. nih.gov

Spectroscopic studies, including infrared and Raman spectroscopy, are crucial in characterizing 2-Pyrazineacetic acid and its derivatives, providing insights into their molecular structure and bonding, which is fundamental for understanding their reactivity and interactions. researchgate.netresearchgate.netnih.govmdpi.commdpi.com

Future research is expected to further exploit the synthetic versatility of 2-Pyrazineacetic acid. The development of novel synthetic methodologies to create a wider range of derivatives will likely lead to the discovery of new therapeutic agents and advanced materials. As our understanding of the biological targets of pyrazine-based compounds grows, so too will the rational design of 2-Pyrazineacetic acid derivatives with enhanced potency and selectivity. The exploration of its role in creating novel MOFs and other functional materials also presents a promising avenue for future investigations, with potential impacts on areas such as carbon capture and catalysis. nih.gov

Interactive Data Tables

Table 1: Physicochemical Properties of 2-Pyrazineacetic Acid

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₂ | sigmaaldrich.com |

| Molecular Weight | 138.12 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| InChI | 1S/C6H6N2O2/c9-6(10)3-5-4-7-1-2-8-5/h1-2,4H,3H2,(H,9,10) | sigmaaldrich.com |

| InChI Key | PSDADIDIQCPEQC-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES String | OC(=O)Cc1cnccn1 | sigmaaldrich.com |

Table 2: Selected Research Applications of Pyrazine Derivatives

| Derivative/Compound Class | Research Area | Finding/Application | Reference |

| Pyrazinecarboxamides | Medicinal Chemistry | Investigated for potential antimicrobial, anticancer, and anti-inflammatory effects. | ontosight.ai |

| 2-Pyrazinecarboxylic acid | Enzyme Inhibition | Confirmed as an inhibitor of human recombinant nicotinate (B505614) phosphoribosyltransferase (NAPRT). | nih.gov |

| 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine | Materials Science | Used to construct highly porous zinc metal-organic frameworks for CO₂ and light hydrocarbon separation. | rsc.org |

| Substituted amides of pyrazine-2-carboxylic acid | Spectroscopy/Computational Chemistry | Vibrational wavenumbers computed and compared with experimental data to understand molecular structure. | researchgate.net |

| 5-Chloro-2-Pyrazineacetic Acid | Organic Synthesis | A useful and versatile reagent for the synthesis of more complex organic molecules. | cymitquimica.com |

Structure

3D Structure

Propiedades

IUPAC Name |

2-pyrazin-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c9-6(10)3-5-4-7-1-2-8-5/h1-2,4H,3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDADIDIQCPEQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70600031 | |

| Record name | (Pyrazin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140914-89-2 | |

| Record name | (Pyrazin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyrazine acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Pyrazineacetic Acid and Its Derivatives

De Novo Synthesis Pathways

De novo synthesis refers to the creation of complex molecules from simple precursors, as opposed to their formation via the modification of existing complex structures. wikipedia.org For pyrazine (B50134) derivatives, this involves the assembly of the heterocyclic ring from acyclic components.

Condensation Reactions in Pyrazine Ring Formation

The formation of the pyrazine ring through condensation reactions is a foundational strategy in heterocyclic chemistry. These methods typically involve the reaction between a 1,2-dicarbonyl compound and a compound containing two adjacent amino groups.

A classical and widely utilized method for synthesizing the pyrazine ring involves the condensation of 1,2-dicarbonyl compounds with α-amino acetates or related α-aminocarbonyl compounds. In this reaction, two molecules of an α-amino ketone undergo self-condensation to form a dihydropyrazine (B8608421) intermediate. researchgate.netresearchgate.net Subsequent oxidation of this intermediate leads to the formation of the aromatic pyrazine ring. researchgate.net This pathway is a key part of the Maillard reaction, which is responsible for the formation of many flavor and aroma compounds in food. nih.gov The reaction between an α-dicarbonyl and an amino acid initially leads to the formation of a Schiff base, followed by enolization and subsequent reactions that produce α-amino ketones, which are the direct precursors to the pyrazine ring. researchgate.net

Another significant pathway for the de novo synthesis of the pyrazine ring involves the condensation of diiminosuccinonitrile (B1215917) with diaminomaleonitrile (B72808). unimas.myresearchgate.net This reaction provides a direct route to highly functionalized pyrazine derivatives, specifically pyrazine-2,3-dicarbonitriles. The reaction between diaminomaleonitrile and furan-2,3-diones has also been shown to produce pyrazine-2,3-dicarbonitrile (B77751) derivatives, which can be further hydrolyzed to yield other pyrazine compounds. rhhz.net This method is notable for its efficiency in creating pyrazine systems with cyano groups, which are valuable handles for further chemical transformations.

Pyrrolopyrazinone Scaffold Construction

The pyrrolopyrazinone scaffold is a fused bicyclic system that is of significant interest in medicinal chemistry. Its construction often involves building a pyrazinone ring onto a pre-existing pyrrole (B145914) core. mdpi.com This scaffold can be considered a key intermediate or a structural analog in the synthesis of complex derivatives related to 2-pyrazineacetic acid.

One established method for the synthesis of pyrrolopyrazinones involves the condensation of amines with intermediate pyrrolo-1,4-oxazines. mdpi.com These oxazine (B8389632) intermediates can be derived from the N-alkylation of 2-(trichloroacetyl)pyrrole (B45717) with chloroacetone. The subsequent reaction with an amine, such as methylamine, leads to the formation of the fused pyrrolopyrazinone ring system. mdpi.com This strategy allows for the introduction of diversity at the amine-substituted position of the pyrazinone ring.

An alternative route to the pyrrolopyrazinone scaffold involves an intramolecular cyclization triggered by deprotection. When an acetal-protected 1-acetaldehyde 2-carboxamidepyrrole is heated in acidic conditions, such as refluxing acetic acid, the acetal (B89532) is deprotected to reveal an aldehyde. mdpi.com This aldehyde then undergoes an intramolecular condensation with the amide nitrogen, leading to the formation of the unsubstituted pyrrolopyrazinone ring system. mdpi.com

Derivatization and Functionalization Strategies for 2-Pyrazineacetic Acid and its Derivatives

The structural modification of 2-pyrazineacetic acid and its related pyrazine scaffolds is a key area of chemical synthesis, enabling the exploration of this heterocycle in various scientific domains. Functionalization strategies primarily target the carboxylic acid group and the pyrazine ring itself, allowing for the creation of diverse molecular architectures.

Esterification of the Carboxylic Acid Moiety

The conversion of the carboxylic acid group of pyrazine-2-carboxylic acid into an ester is a fundamental derivatization strategy. A common method employed is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com This reaction is an equilibrium process. masterorganicchemistry.com To drive the reaction towards the formation of the ester product, water is typically removed from the reaction system, often by azeotropic dehydration. google.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. masterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.com The choice of alcohol can be varied, with isobutyl alcohol and isopropyl alcohol being used to produce their respective pyrazine-2-carboxylate (B1225951) esters. google.com The reactivity in esterification can be influenced by steric hindrance; substituents near the carboxylic acid group can hinder the approach of the alcohol, slowing the reaction rate. researchgate.net For instance, ortho-disubstituted benzoic acids are known to esterify very slowly due to steric effects. researchgate.net

Nucleophilic Substitution on the Pyrazine Ring

The pyrazine ring is an electron-deficient system, which makes it susceptible to nucleophilic substitution reactions, particularly when a suitable leaving group, such as a halogen, is present on the ring. slideshare.netscribd.com This reactivity allows for the introduction of a wide range of functional groups onto the heterocyclic core.

Halogenated pyrazines, such as 2-chloropyrazine, serve as common substrates for these transformations. scribd.comrsc.org The halogen atom can be displaced by various nucleophiles. For example, reaction with sodium methoxide (B1231860) results in the formation of a methoxypyrazine derivative. rsc.org Similarly, amines can readily replace halogens in halopyrazines to yield aminopyrazines. scribd.com Other nucleophiles used in displacement reactions on chloropyrazines include sodium benzyl (B1604629) oxide, sodium benzyl sulphide, and sodium hydroxide. rsc.org These reactions generally proceed via a nucleophilic aromatic substitution (SNAr) mechanism. scribd.com The synthesis of azidopyrazines has also been achieved through a deoxidative nucleophilic substitution of pyrazine N-oxides using trimethylsilyl (B98337) azide (B81097) in the presence of diethylcarbamoyl chloride. electronicsandbooks.com

Synthesis of Amide Derivatives of Pyrazine-2-carboxylic Acids

The synthesis of amides from pyrazine-2-carboxylic acids is a significant functionalization route, leading to compounds with a range of biological activities. nih.gov One established method involves a two-step process: first, the carboxylic acid is converted to a more reactive acyl chloride, typically using a chlorinating agent like thionyl chloride. nih.govcapes.gov.br This activated intermediate is then reacted with a primary or secondary amine, such as a substituted aniline, to form the corresponding amide. nih.govcapes.gov.br This approach has been used to synthesize series of amides from 6-chloro-, 5-tert-butyl-, and 6-chloro-5-tert-butylpyrazine-2-carboxylic acid chlorides. nih.gov

A more direct and widely used method involves the use of coupling reagents, which facilitate the formation of the amide bond directly from the carboxylic acid and the amine, avoiding the need to isolate the acyl chloride intermediate. rjpbcs.com

A variety of coupling reagents are employed in the synthesis of pyrazine-2-carboxamides to promote efficient bond formation. rjpbcs.com These reagents activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine.

Propyl phosphonic anhydride (B1165640) (T3P) has been demonstrated as an effective coupling reagent for synthesizing novel pyrazine-2-carboxylic acid derivatives. rjpbcs.com In a typical procedure, T3P is added to a mixture of a substituted pyrazine-2-carboxylic acid, an amine (such as an N-heteroarylpiperazine), and a base like diisopropylethylamine (DIPEA) in a solvent such as dimethylformamide (DMF). rjpbcs.com Other commonly used acid-amine coupling reagents in heterocyclic synthesis include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used with 1-hydroxybenzotriazole (B26582) (HOBt), dicyclohexylcarbodiimide (B1669883) (DCC), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HBTU), and N,N,N',N'-Tetramethyl-O-(benzotriazol-1-yl)uroniumtetrafluoroborate (TBTU). rjpbcs.com

Table 1: Common Coupling Reagents for Amide Synthesis

| Abbreviation | Full Name | Primary Function |

|---|---|---|

| T3P | Propyl phosphonic anhydride | Activates carboxylic acid for amidation. rjpbcs.com |

| EDCI | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide | Carbodiimide coupling agent, forms an active O-acylisourea intermediate. rjpbcs.com |

| HOBt | 1-hydroxybenzotriazole | Additive used with carbodiimides to suppress side reactions and improve efficiency. rjpbcs.com |

| DCC | Dicyclohexylcarbodiimide | Carbodiimide coupling agent, forms a dicyclohexylurea byproduct. rjpbcs.com |

| HBTU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium-based coupling reagent that forms an activated ester. rjpbcs.com |

Incorporation into Hybrid Molecules

The strategy of creating hybrid molecules involves combining two or more distinct pharmacophoric units into a single chemical entity. ekb.eg This approach is employed in drug discovery to develop novel compounds that may exhibit enhanced activity or a different biological profile compared to the individual parent molecules. ekb.eg The pyrazine nucleus is a valuable scaffold that can be incorporated into such hybrid structures.

A notable example of hybridization is the synthesis of pyrazine-thiazole analogs. consensus.appresearchgate.net These molecules link the pyrazine and thiazole (B1198619) heterocyclic systems. A common synthetic strategy begins with a pyrazine-containing precursor, such as 2-(4-acetylphenyl)amino-pyrazine. consensus.app This precursor is first converted into a thiosemicarbazone intermediate. consensus.app The subsequent reaction of this thiosemicarbazone with various halo-carbonyl reagents leads to the cyclization and formation of the thiazole ring, resulting in the final pyrazine-linked thiazole structure. consensus.appresearchgate.net This modular synthesis allows for the creation of a library of analogs by varying the substituents on both the pyrazine and the reagents used to form the thiazole ring. consensus.app

Pyrazine-piperazine conjugates

The conjugation of pyrazine and piperazine (B1678402) moieties is a common strategy in drug design to create molecules with enhanced biological activity. Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions, can be functionalized to link with a pyrazine core, often through an amide bond with 2-pyrazinecarboxylic acid or its derivatives.

A general synthetic approach involves the coupling of a substituted pyrazine-2-carboxylic acid with a piperazine derivative using a coupling agent. For instance, a series of pyrazine-2-carboxylic acid derivatives have been synthesized by reacting substituted pyrazine-2-carboxylic acids with various N-heteroarylpiperazines. This reaction is efficiently carried out in the presence of propyl phosphonic anhydride (T3P) as a coupling reagent in a solvent like N,N-dimethylformamide (DMF) under an inert atmosphere. The reaction mixture is typically stirred at room temperature for a short duration, followed by aqueous workup and extraction.

Another strategy for creating C-substituted piperazines involves the cyclization of linear diamine precursors, as direct functionalization of the piperazine C-atoms can be challenging. Once the desired piperazine scaffold is obtained, it can be coupled to the pyrazine moiety. For N-alkylated piperazine derivatives, common synthetic routes include nucleophilic substitution on alkyl halides or sulfonates, and reductive amination. For example, the synthesis of Cariprazine, an antipsychotic drug, involves a Buchwald-Hartwig reaction of N-Boc-piperazine with 1-bromo-2,3-dichlorobenzene, followed by acidic deprotection and subsequent N-alkylation via reductive amination or reaction with a mesylate.

The table below summarizes a synthetic route to a pyrazine-piperazine conjugate.

| Step | Reactants | Reagents and Conditions | Product | Yield |

| 1 | Substituted pyrazine-2-carboxylic acid, N-heteroarylpiperazine hydrochloride | T3P, diisopropylethylamine, DMF, room temperature, 30 min | (Pyrazin-2-yl)(piperazin-1-yl)methanone derivative | Data not available |

| 2 | N-Boc-piperazine, 1-bromo-2,3-dichlorobenzene | Buchwald-Hartwig reaction, followed by acidic hydrolysis | (2,3-Dichlorophenyl)piperazine | Data not available |

| 3 | (2,3-Dichlorophenyl)piperazine, Aldehyde or Mesylate | Reductive amination or N-alkylation | N-Alkyl-(2,3-dichlorophenyl)piperazine | Data not available |

Pyrazine-benzothiazole conjugates

Pyrazine-benzothiazole conjugates are of interest due to the combined biological activities of both heterocyclic systems. The synthesis of these conjugates can be achieved through various methods, with a common approach involving the condensation of 2-aminothiophenol (B119425) with a pyrazine derivative containing a carbonyl group.

One established method for synthesizing benzothiazoles is the reaction of 2-aminobenzenethiol with aldehydes. This can be adapted for pyrazine-benzothiazole synthesis by using a pyrazine-aldehyde derivative. For example, a series of benzothiazole (B30560) compounds have been synthesized by the condensation of 2-aminothiophenol with various aldehydes in the presence of a hydrogen peroxide/hydrochloric acid catalyst system in ethanol (B145695) at room temperature.

A greener approach involves the condensation of 2-aminothiophenol and aromatic aldehydes in refluxing toluene. This method has been used to produce 2-bisthiophene substituted benzothiazoles by reacting 2-aminobenzenethiol with 5-aldehyde bisthiophene compounds in dimethyl sulfoxide (B87167) (DMSO) under reflux conditions. This strategy can be extrapolated to the synthesis of pyrazine-benzothiazole conjugates by employing a suitable pyrazine aldehyde.

The following table outlines a general synthetic scheme for pyrazine-benzothiazole conjugates.

| Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Yield |

| 2-Aminothiophenol | Pyrazine-2-carbaldehyde | H2O2/HCl, Ethanol, room temperature, 1 h | 2-(Pyrazin-2-yl)benzo[d]thiazole | Data not available |

| 2-Aminothiophenol | Pyrazine-2-carbaldehyde | Toluene, reflux, 110 °C | 2-(Pyrazin-2-yl)benzo[d]thiazole | Data not available |

| 2-Aminothiophenol | Pyrazine-2-carbaldehyde | DMSO, reflux, 1 h | 2-(Pyrazin-2-yl)benzo[d]thiazole | Data not available |

Pyrazine-triazole conjugates

The hybridization of pyrazine and triazole rings has led to the development of compounds with significant biological potential. The synthesis of these conjugates often utilizes click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

A common synthetic route to pyrazole-triazole hybrids, which can be adapted for pyrazine-triazole synthesis, involves the reaction of a pyrazolyl azide with an alkyne. The pyrazolyl azides are typically accessed from the corresponding amines or organohalides. A versatile method allows for the N-functionalization of the pyrazole (B372694) ring before the attachment of the triazole unit via CuAAC.

For the synthesis of pyrazine-triazole conjugates, a pyrazine derivative containing either an azide or an alkyne functionality is required. For instance, a pyrazinyl azide can be reacted with a terminal alkyne in the presence of a copper(I) catalyst to afford the 1,4-disubstituted 1,2,3-triazole conjugate. Conversely, a pyrazinyl alkyne can be reacted with an organic azide.

The synthesis of fused 1,2,3-triazolo[1,5-a]pyrazines represents another class of pyrazine-triazole conjugates. One method involves the thermolysis of 5-(2-pyrazinyl)tetrazole, which proceeds through a diazo intermediate to yield the fused bicyclic system. Another approach is the copper-catalyzed [3 + 2] cycloaddition of a propiolamide (B17871) followed by halide displacement to form saturated triazolopiperazines.

The table below provides a generalized scheme for the synthesis of pyrazine-triazole conjugates via CuAAC.

| Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Yield |

| Pyrazinyl azide | Terminal alkyne | Copper(I) catalyst (e.g., CuSO4, sodium ascorbate), THF/water | 1-(Pyrazinyl)-4-substituted-1H-1,2,3-triazole | Good |

| Pyrazinyl alkyne | Organic azide | Copper(I) catalyst (e.g., CuSO4, sodium ascorbate), THF/water | 1-Substituted-4-(pyrazinyl)-1H-1,2,3-triazole | Good |

Natural product–pyrazine hybridization (e.g., cinnamic acid–pyrazine, chalcone–pyrazine)

Hybridizing pyrazine moieties with natural products like cinnamic acid and chalcones is a promising strategy for developing new therapeutic agents with enhanced efficacy. nih.gov

Cinnamic Acid–Pyrazine Hybrids:

Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives are known for their diverse biological activities. mdpi.com The synthesis of cinnamic acid-pyrazine hybrids often involves the formation of an ester or amide linkage between the two scaffolds. For instance, ligustrazine (tetramethylpyrazine), a component of the traditional Chinese medicine Chuanxiong, has been used to synthesize ligustrazine-cinnamic acid derivatives. These hybrids have shown potential as neuroprotective agents. nih.gov The synthesis typically involves the reaction of a hydroxylated or aminated pyrazine derivative with cinnamic acid or its activated form (e.g., cinnamoyl chloride).

Chalcone–Pyrazine Hybrids:

Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one backbone, are precursors to flavonoids and are known for their wide range of biological activities. The synthesis of chalcone-pyrazine hybrids is commonly achieved through the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a pyrazine-ketone (e.g., acetylpyrazine) with a substituted benzaldehyde (B42025), or vice versa. For example, novel halogenated pyrazine-based chalcones have been prepared by reacting an acetylpyrazine (B1664038) derivative with a halogenated benzaldehyde in the presence of pyridine (B92270) and diethylamine. nih.gov

The following table summarizes the synthesis of these natural product-pyrazine hybrids.

| Hybrid Type | Reactant 1 | Reactant 2 | Reagents and Conditions | Product |

| Cinnamic acid–pyrazine | Hydroxytetramethylpyrazine | Cinnamic acid | Coupling agent (e.g., DCC/DMAP) | Cinnamic acid-ligustrazine ester |

| Chalcone–pyrazine | Acetylpyrazine | Substituted benzaldehyde | Base (e.g., NaOH, pyridine/Et2NH), Ethanol or other solvent | Pyrazine-chalcone derivative |

Green Chemistry Approaches and Scalable Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrazine derivatives to reduce environmental impact and improve efficiency. Key approaches include the use of microwave and ultrasound irradiation.

Microwave Irradiation Techniques in Pyrazine Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.com This technique utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture.

In the context of pyrazine synthesis, microwave irradiation has been successfully employed in various reactions. For example, the synthesis of pyrazoline derivatives, which are structurally related to pyrazines, has been achieved by reacting chalcones with hydrazines under microwave irradiation. This method has been shown to provide quantitative yields in a matter of minutes. nih.gov Similarly, microwave-assisted synthesis has been used to prepare novel pyrazole derivatives in a one-pot reaction at room temperature, highlighting the efficiency and mild conditions achievable with this technology. dergipark.org.tr

The synthesis of pyrazinamide (B1679903) derivatives has also been accomplished using microwave-assisted aminodehalogenation of 3-chloropyrazine-2-carboxamide (B1267238) with various anilines. This approach offers a rapid and efficient alternative to traditional methods.

The table below provides examples of microwave-assisted synthesis of pyrazine-related compounds.

| Reaction Type | Reactants | Conditions | Product | Reaction Time | Yield |

| Pyrazoline synthesis | Chalcone, Isonicotinic acid hydrazide | Microwave | Pyrazolyl-methanone | Not specified | Good |

| Pyrazole synthesis | Substituted benzaldehyde, Ethyl-3-oxobutanoate, Phenylhydrazine, Water | Microwave, room temperature | Bis-pyrazole analogue | 20 min | Good |

| Aminodehalogenation | 3-Chloropyrazine-2-carboxamide, Aniline | Microwave | 3-Anilinopyrazine-2-carboxamide | Not specified | Good |

Ultrasound Irradiation in Aqueous Media

Ultrasound-assisted synthesis, or sonochemistry, utilizes high-frequency sound waves to induce cavitation in a liquid medium. The formation and collapse of these cavitation bubbles generate localized hot spots with extremely high temperatures and pressures, which can accelerate chemical reactions. Performing these reactions in aqueous media further enhances the green credentials of the synthesis.

Ultrasound has been effectively used for the synthesis of various heterocyclic compounds. For example, the synthesis of pyrazoline derivatives from chalcones has been achieved using ultrasound, demonstrating a sustainable and environmentally friendly approach that reduces energy consumption and reaction times. nih.gov The synthesis of pyrazolone (B3327878) derivatives has also been reported via the reaction of diazo compounds with hydrazines under ultrasonic irradiation, resulting in high yields. researchgate.netuomosul.edu.iq

A notable advantage of ultrasound-assisted synthesis is the ability to perform reactions under mild conditions and often without the need for hazardous organic solvents. For instance, the synthesis of 1,3-thiazoles and 1,3,4-thiadiazines has been achieved under solvent-free conditions using ultrasonic irradiation. tandfonline.com

The following table summarizes examples of ultrasound-assisted synthesis of pyrazine-related heterocycles.

| Reaction Type | Reactants | Conditions | Product | Reaction Time | Yield |

| Pyrazoline synthesis | Chalcone, Hydrazine | Ultrasound, NaOH, Ethanol | Pyrazoline derivative | 4 hrs | Good |

| Pyrazolone synthesis | Diazo compound, Hydrazine hydrate | Ultrasound, Ethanol | Pyrazolone derivative | 30 min | High |

| 1,3-Thiazole synthesis | Thiocarbohydrazone, α-haloketone | Ultrasound, solvent-free | 1,3-Thiazole derivative | Not specified | Good |

Kilogram-Scale Synthesis of Pyrazinone Acetic Acid Cores

A robust and scalable synthesis of pyrazinone acetic acid cores has been developed to support the production of pharmaceutically relevant molecules on a multi-kilogram scale. tandfonline.comtandfonline.com This process was designed to overcome the limitations of earlier synthetic routes, which were not practical for large-scale production due to the use of hazardous reagents and challenging purification methods. tandfonline.com The developed synthesis focuses on the construction of the pyrazinone core from an unsymmetrical oxalic diamide (B1670390), incorporating a crucial ruthenium-catalyzed oxidation and reaction conditions optimized for large-scale operations. tandfonline.comtandfonline.com

The synthesis commences with the acylation of ethyl glycinate (B8599266) with diethyl oxalate (B1200264) to produce the monoamide. tandfonline.com To circumvent the difficulties of removing excess diethyl oxalate and a diamide impurity via distillation or chromatography on a large scale, this initial step was carefully optimized. tandfonline.com

A key intermediate, ketone 9 , is subjected to cyclization to form the dihydropyrazinone acetic acid ethyl ester 10 . This reaction is carried out in acetic acid with trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) at an elevated temperature. tandfonline.com Specifically, a 5.5 kg batch of ketone 9 was processed in a 100 L flask. tandfonline.com The reaction mixture was heated to 80°C and stirred for 24 hours. tandfonline.com After concentration, the product was crystallized, filtered, and washed to yield 4.796 kg of the pyrazinone 10 , which corresponds to a 93% yield. tandfonline.com

The final step in the formation of the pyrazinone acetic acid core involves the oxidation of the dihydropyrazinone intermediate. This transformation is a critical part of the kilogram-scale synthesis. tandfonline.com The resulting acid is then isolated and purified. tandfonline.com For instance, the final acid product was collected by filtration, washed with a mixture of water and methanol, and dried to obtain 4.28 kg, representing an 87% yield. tandfonline.com This scalable process has proven effective for producing the necessary quantities of the pyrazinone acetic acid core for further developmental studies. tandfonline.com

Below are tables detailing the reaction parameters and the yield of a key intermediate in the kilogram-scale synthesis.

Table 1: Reaction Conditions for the Cyclization of Ketone 9

| Parameter | Value |

| Starting Material | Ketone 9 |

| Scale | 5.5 kg (24.11 mol) |

| Solvent | Acetic Acid (13.75 L) |

| Reagents | TFA (2.08 L), TFAA (3.81 L) |

| Temperature | 80 °C |

| Reaction Time | 24 hours |

| Equipment | 100 L 4-necked round bottom flask |

Table 2: Yield and Physical Data for 3,4-dihydro-6-methyl-2,3-dioxo-1(2H)-pyrazineacetic acid ethyl ester (10)

| Parameter | Value |

| Product | Pyrazinone 10 |

| Yield | 4.796 kg (93%) |

| Melting Point | 199-200 °C |

| Appearance | Solid |

| Purity (A%) | 100 A% |

Advanced Analytical Methodologies for 2 Pyrazineacetic Acid

Chromatographic Techniques for Detection and Quantification

Chromatography is a cornerstone for the analysis of 2-Pyrazineacetic acid, providing the necessary separation from complex sample components. Gas and liquid chromatography, in their various forms, are the most prevalently used techniques.

Gas Chromatography (GC) and its hyphenated techniques (e.g., GC-MS, HS-SPME-GC-MS, GC-O-MS)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. For a polar and moderately volatile compound like 2-Pyrazineacetic acid, derivatization is often required to increase its volatility and thermal stability, enabling its passage through the GC column.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely applied analytical technique for the characterization of pyrazines and their derivatives. imreblank.ch The coupling of GC with a mass spectrometer allows for the separation of the analyte from the sample matrix, followed by its identification based on its unique mass spectrum. imreblank.ch However, the mass spectra of many positional isomers of alkylpyrazines can be very similar, making unambiguous identification challenging based on spectral interpretation alone. imreblank.chsielc.com In such cases, comparison with gas chromatographic retention indices (RIs) from multiple stationary phases is often employed for confident identification. imreblank.ch

Headspace-Solid Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) is a solvent-free extraction technique that is effective, cost-saving, and easily automated for high sample throughput. mdpi.com It is particularly useful for extracting volatile pyrazines from liquid or solid samples. The process involves exposing a coated fiber to the headspace above the sample, where volatile analytes partition onto the fiber. The fiber is then transferred to the GC injector for thermal desorption and analysis. mdpi.com The optimization of HS-SPME conditions, such as fiber coating, pre-incubation temperature, and extraction time and temperature, is crucial for achieving high sensitivity and accuracy. mdpi.commdpi.com For instance, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber has shown high extraction efficiency for a range of pyrazine (B50134) compounds. mdpi.com

Table 1: Example HS-SPME-GC-MS/MS Method Parameters for Pyrazine Analysis

| Parameter | Condition | Source |

| SPME Fiber | Divinylbenzene-Carboxen-polydimethylbenzene (DVB/CAR/PDMS) | mdpi.com |

| Pre-incubation Temp. | 80 °C | mdpi.com |

| Pre-incubation Time | 20 min | mdpi.com |

| Extraction Temp. | 50 °C - 70 °C | mdpi.commdpi.com |

| Extraction Time | 20 - 50 min | mdpi.commdpi.com |

| Desorption Temp. | 270 °C | mdpi.com |

| GC Column | DB-5 or SUPELCOWAX 10 | researchtrends.netresearchgate.net |

| Detection | Mass Spectrometry (MS or MS/MS) | mdpi.com |

Gas Chromatography-Olfactometry-Mass Spectrometry (GC-O-MS) is a specialized technique that combines chemical analysis with sensory evaluation. mdpi.com The effluent from the GC column is split, with one portion directed to the mass spectrometer for identification and the other to an olfactory port where a trained analyst can detect and describe the odor of the eluting compounds. mdpi.com This method is particularly valuable in flavor and fragrance analysis to identify aroma-active compounds, even those present at concentrations too low for MS detection. imreblank.ch Given that many pyrazine derivatives are potent aroma compounds, GC-O-MS can be instrumental in determining the sensory contribution of 2-Pyrazineacetic acid or its esters in food and beverage matrices. imreblank.ch

High-Performance Liquid Chromatography (HPLC) and its variations (e.g., RP-HPLC, HPLC-UV, HPLC-MS/MS, UHPLC-MS/MS, DLLME-HPLC, UPLC-UV, MLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like 2-Pyrazineacetic acid, which can be analyzed directly without derivatization.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for organic acids. researchgate.net Separation is achieved on a non-polar stationary phase (e.g., C8 or C18) with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netresearchgate.net The retention of 2-Pyrazineacetic acid can be controlled by adjusting the mobile phase composition and pH. nist.gov

HPLC with UV-Visible Detection (HPLC-UV) is a standard method for quantifying compounds that contain a chromophore, such as the pyrazine ring in 2-Pyrazineacetic acid. nih.gov The pyrazine ring exhibits UV absorbance, allowing for detection at a specific wavelength, often around 270-280 nm. mdpi.comnih.gov The method's sensitivity is suitable for many applications, and its simplicity makes it ideal for routine quality control analysis. nist.gov Wavelength switching can be employed to optimize detection for multiple analytes in a single run. frontiersin.org

HPLC-Tandem Mass Spectrometry (HPLC-MS/MS) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) offer superior sensitivity and selectivity. chromatographyonline.com These techniques couple the powerful separation capabilities of HPLC or UHPLC with the precise detection and quantification of tandem mass spectrometry. Analytes are separated chromatographically, ionized (commonly via electrospray ionization - ESI), and then detected by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM). This approach provides very low limits of detection (LOD) and quantification (LOQ), making it suitable for trace-level analysis in complex biological matrices like plasma. researchgate.net

Table 2: Example LC-MS/MS Method Validation Parameters for Pyrazinoic Acid

| Parameter | Value | Source |

| Linearity Range | 0.03 - 9.00 µg/mL | chromatographyonline.comresearchgate.net |

| Correlation Coefficient (r²) | ≥ 0.9980 | chromatographyonline.comresearchgate.net |

| Limit of Quantification (LOQ) | 1 ng/mL (for a related compound) | |

| Intra-day Precision (% CV) | < 10% | |

| Inter-day Precision (% CV) | < 10% | |

| Accuracy | ± 7% | |

| Mean Extraction Recovery | 89.2% | chromatographyonline.comresearchgate.net |

Dispersive Liquid-Liquid Microextraction (DLLME)-HPLC is a sample preparation technique that combines extraction and pre-concentration into a single step. asianpubs.org In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution. The analyte partitions into the fine droplets of the extraction solvent, which are then collected by centrifugation and analyzed by HPLC. asianpubs.org This method has been successfully applied to the analysis of tetramethylpyrazine, demonstrating high sensitivity with an LOD of 0.001 mg L⁻¹ and recoveries between 97.97% and 105.24%. asianpubs.org

Ultra-Performance Liquid Chromatography with UV detection (UPLC-UV) utilizes columns with smaller particle sizes (<2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC. mdpi.com A UPLC-UV method has been developed for the simultaneous determination of antituberculosis drugs, including the structurally similar pyrazinamide (B1679903), demonstrating good linearity and low limits of quantification. mdpi.com

Micellar Liquid Chromatography (MLC) is a variant of RP-HPLC that uses a mobile phase containing a surfactant (like sodium dodecyl sulfate, SDS) at a concentration above its critical micelle concentration. dergipark.org.trdntb.gov.ua This creates a unique separation environment with three pseudophases: the bulk aqueous solvent, the surfactant micelles in the mobile phase, and the surfactant-modified stationary phase. dntb.gov.ua MLC is particularly useful for the direct injection of biological samples, as the micelles can solubilize proteins, and it offers unique selectivity for separating mixtures of charged and neutral solutes, including positional isomers of organic acids. dergipark.org.tr

Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC)

Thin Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique used for the separation and qualitative identification of compounds. For 2-Pyrazineacetic acid, separation would be performed on a stationary phase like silica (B1680970) gel, with a mobile phase consisting of a mixture of solvents. The choice of mobile phase, often containing an acidic component like acetic or formic acid, is critical for achieving good separation. Visualization of the separated spots can be achieved under UV light (254 nm) due to the fluorescence quenching properties of the pyrazine ring or by spraying with a suitable visualizing agent. researchgate.net

High-Performance Thin Layer Chromatography (HPTLC) is an advanced form of TLC that utilizes plates with smaller particle sizes and thinner layers, resulting in higher resolution, greater sensitivity, and improved quantification. Densitometric scanning of the plates allows for the quantitative analysis of the separated compounds. HPTLC methods are validated according to ICH guidelines for parameters such as linearity, precision, accuracy, and robustness, making them suitable for quality control in pharmaceutical analysis.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 2-Pyrazineacetic acid. Infrared and nuclear magnetic resonance spectroscopy provide detailed information about the molecule's functional groups and atomic connectivity.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-Pyrazineacetic acid is expected to show characteristic absorption bands corresponding to its key structural features. The carboxylic acid group gives rise to two particularly distinct absorptions: a very broad O–H stretching band typically in the range of 2500–3100 cm⁻¹ and a strong C=O (carbonyl) stretching band around 1710 cm⁻¹. Other expected peaks include C-H stretching from the aromatic pyrazine ring and the aliphatic methylene (B1212753) group (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively) and C=N and C=C stretching vibrations from the pyrazine ring in the 1500-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy for 2-Pyrazineacetic acid would reveal distinct signals for each type of proton. The protons on the pyrazine ring are expected to appear in the aromatic region of the spectrum, typically between 8.0 and 9.0 ppm. The specific chemical shifts and coupling patterns of these three protons would confirm their positions on the ring. The two protons of the methylene (-CH₂-) group adjacent to both the pyrazine ring and the carboxylic acid group would likely appear as a singlet in the range of 3.5-4.5 ppm. The acidic proton of the carboxylic acid (-COOH) group would typically be observed as a broad singlet at a downfield chemical shift, often above 10 ppm, and this signal would be exchangeable with deuterium (B1214612) oxide (D₂O).

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS) is a powerful analytical technique used for the determination of 2-Pyrazineacetic acid, providing critical information on its molecular weight and structure. When coupled with chromatographic separation techniques like liquid chromatography (LC-MS), it allows for highly sensitive and selective quantification. In tandem mass spectrometry (MS/MS), the 2-Pyrazineacetic acid molecule is first ionized and then fragmented, with specific fragment ions being monitored. This process, known as selected reaction monitoring (SRM), significantly enhances selectivity by minimizing interferences from matrix components. For a similar compound, 2-pyridylacetic acid, an LC-MS/MS method utilized SRM of the transition m/z 138 → 92 for quantification researchgate.net.

High-Resolution Mass Spectrometry (HRMS) offers significant advantages over conventional MS for the analysis of 2-Pyrazineacetic acid. HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap mass spectrometers, provide high resolving power and mass accuracy. mdpi.com This capability allows for the unambiguous determination of the elemental composition of 2-Pyrazineacetic acid by providing a highly accurate mass measurement, which helps in differentiating it from other isobaric compounds (compounds with the same nominal mass but different elemental formulas). nih.gov The high resolution is particularly crucial in complex sample matrices where interferences are common, ensuring reliable molecular formula assignments. mdpi.com While conventional MS/MS may not always distinguish between isobaric fragments, HRMS can clearly differentiate them, leading to more confident structural elucidation. nih.gov

Table 1: Illustrative Mass Spectrometry Parameters for Analysis

| Parameter | Description | Typical Value/Setting |

|---|---|---|

| Ionization Mode | Method used to generate ions from the analyte. | Electrospray Ionization (ESI), positive or negative mode. |

| Precursor Ion (m/z) | The mass-to-charge ratio of the intact ionized molecule. | For 2-Pyrazineacetic acid (C₆H₆N₂O₂), the [M+H]⁺ ion would be ~m/z 139.0451. |

| Product Ion (m/z) | The mass-to-charge ratio of a characteristic fragment ion after collision-induced dissociation. | A potential transition could involve the loss of the carboxylic acid group. |

| Collision Energy (eV) | The energy applied to induce fragmentation of the precursor ion. | Varies depending on the instrument and analyte; typically optimized in the range of 15-30 eV. |

| Mass Resolution | The ability of the mass spectrometer to distinguish between ions of slightly different m/z. | >70,000 for HRMS instruments like Orbitrap or FTICR. mdpi.com |

Application in Complex Biological and Environmental Matrices

Challenges in Trace Analysis in Biological Fluids (e.g., plasma, serum, urine)

The quantitative determination of 2-Pyrazineacetic acid in biological fluids such as plasma, serum, and urine presents significant challenges due to its typically low concentrations and the complexity of the sample matrix. Biological samples contain a vast array of endogenous substances like proteins, salts, lipids, and other metabolites that can interfere with the analysis, a phenomenon known as the matrix effect. These interferences can suppress or enhance the analyte signal, leading to inaccurate quantification.

A primary challenge is achieving the required sensitivity for detection. For the analysis of a related metabolite, 2-pyridylacetic acid, in human plasma, a sensitive liquid chromatography-tandem mass spectrometric assay was developed with a lower limit of quantitation (LOQ) of 1 ng/mL from a 0.5-mL plasma sample researchgate.net. Achieving such low detection limits necessitates highly efficient sample preparation to remove interferences and concentrate the analyte before instrumental analysis. Method validation is critical, with parameters such as precision and accuracy being carefully evaluated. For instance, in the analysis of amino acids in plasma, within-run precision for various compounds showed coefficients of variation (CVs) often below 4%, while between-run precision was typically below 8% nih.gov. Similar rigorous validation would be essential for 2-Pyrazineacetic acid to ensure reliable results in clinical or research settings.

Table 2: Key Performance Metrics in Trace Biological Analysis

| Metric | Definition | Importance |

|---|---|---|

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably distinguished from background noise. | Defines the minimum detectable level of the compound. |

| Limit of Quantitation (LOQ) | The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. | Represents the minimum concentration for reliable quantitative measurement. |

| Precision | The closeness of agreement between independent test results obtained under stipulated conditions. | Indicates the reproducibility of the analytical method. scispace.com |

| Accuracy | The closeness of agreement between a test result and the accepted reference value. | Reflects how close the measured value is to the true value. |

| Recovery | The percentage of the true amount of an analyte that is detected by the analytical method. | Measures the efficiency of the sample preparation and extraction process. |

Analysis in Environmental Samples (e.g., water, air, soil)

The analysis of 2-Pyrazineacetic acid in environmental matrices like water, air, and soil is essential for monitoring its presence and fate. Human activities can lead to the pollution of the environment with various substances that may persist and circulate. mdpi.com A significant challenge in environmental analysis is the detection of trace levels of contaminants within highly variable and complex matrices. mdpi.commdpi.com For example, soil samples contain a multitude of organic and inorganic compounds that can interfere with the extraction and detection of the target analyte.

Developing advanced analytical methods with high sensitivity is crucial for determining trace levels of pollutants. mdpi.commdpi.com The analysis of other acidic compounds in environmental samples, such as the herbicide 2,4-Dichlorophenoxyacetic acid, often requires extensive sample cleanup and preconcentration to achieve detection limits in the low µg/L range. researchgate.net For water samples, solid-phase extraction is a common technique used to concentrate the analyte and remove interfering substances before analysis by methods like gas chromatography-mass spectrometry (GC-MS) or LC-MS. researchgate.net The variability of environmental samples necessitates robust methods that can provide reliable quantification across different matrix types, with recoveries often aimed between 80% and 120%. researchgate.net

Advanced Sample Preparation Techniques (e.g., solid-phase micro-extraction, dispersive liquid-liquid micro-extraction)

Effective sample preparation is a prerequisite for the successful analysis of 2-Pyrazineacetic acid in complex matrices, as it aims to isolate and concentrate the analyte while removing interfering components. scispace.com

Solid-Phase Extraction (SPE) has become one of the most common sample preparation techniques, largely replacing traditional liquid-liquid extraction (LLE) due to its higher recoveries, reduced solvent usage, and potential for automation. scispace.com In SPE, the sample is passed through a cartridge containing a solid sorbent. For an acidic compound like 2-Pyrazineacetic acid, a reversed-phase sorbent (e.g., C18) can be used. The sample pH would be adjusted to be acidic to ensure the analyte is in its neutral, less polar form, promoting retention on the nonpolar sorbent. scispace.com After washing away interferences, the purified analyte is eluted with a small volume of a strong organic solvent. diva-portal.org

Solid-Phase Microextraction (SPME) is a miniaturized, solvent-free sample preparation technique. It utilizes a fused silica fiber coated with a stationary phase. The fiber is exposed to the sample (either directly or in the headspace), and the analyte partitions onto the coating. The fiber is then transferred directly to the injector of a gas chromatograph for thermal desorption and analysis.

Dispersive Liquid-Liquid Microextraction (DLLME) is another miniaturized technique that involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample. This creates a cloudy solution of fine droplets, maximizing the surface area for rapid extraction of the analyte. The mixture is then centrifuged, and a small volume of the sedimented extraction solvent is collected for analysis.

Table 3: Comparison of Advanced Sample Preparation Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Analyte partitions between a solid sorbent and the liquid sample matrix. scispace.com | High recovery, high selectivity, easily automated, less organic solvent than LLE. scispace.com | Can be more costly than LLE, potential for sorbent clogging. |

| Solid-Phase Microextraction (SPME) | Analyte is adsorbed onto a coated fiber which is then desorbed in an instrument. | Solvent-free, simple, integrates sampling and preconcentration. | Fiber fragility, limited sample capacity, potential for matrix effects. |

| Dispersive Liquid-Liquid Microextraction (DLLME) | A mixture of extraction and disperser solvents is injected into the sample, forming an emulsion for rapid extraction. | Fast, high enrichment factor, low solvent consumption. | Requires specific solvent properties, emulsion formation can be problematic. |

Biological Activities and Mechanistic Investigations of 2 Pyrazineacetic Acid and Its Analogs

Antimicrobial Properties

Derivatives of pyrazinecarboxylic acid, a compound class closely related to 2-pyrazineacetic acid, have demonstrated notable antimicrobial properties. These activities span antibacterial, antifungal, and anti-tubercular applications, with investigations into their mechanisms of action providing a basis for further drug development.

Antibacterial Efficacy against Specific Strains

Substituted amides of pyrazine-2-carboxylic acids have been synthesized and evaluated for their antibacterial activity. While many derivatives have been studied, specific data on 2-pyrazineacetic acid is limited. However, research on related compounds provides insight into the potential of this chemical class. For instance, a series of amides derived from 5-tert-butyl-6-chloropyrazine-2-carboxylic acid were tested against various bacterial strains. The 3,5-bis-trifluoromethylphenyl amide of this acid (2o) was noted for its activity against Mycobacterium tuberculosis researchgate.net.

Another study focused on pyrazine-2-carbohydrazide (B1222964) derivatives, which were synthesized and assessed for their in vitro activity against both Gram-positive and Gram-negative bacteria. The findings indicated that these compounds were generally more potent against Gram-positive bacteria nih.gov. Specifically, derivatives PH01, PH02, PH03, PH04, PH08, PH09, and PH10 were active against Staphylococcus aureus and Bacillus subtilis. In contrast, fewer compounds in the same series showed activity against the Gram-negative bacteria Escherichia coli and Salmonella typhi nih.gov.

Table 1: Antibacterial Activity of Pyrazine-2-Carbohydrazide Derivatives

| Compound | Target Organism | Activity |

|---|---|---|

| PH01, PH02, PH03, PH04, PH08, PH09, PH10 | S. aureus, B. subtilis | Active |

| Subset of the series | E. coli, S. typhi | Active |

Data sourced from Miniyar P B, et al., Journal of Young Pharmacists, 2011.

Antifungal Activity

The antifungal potential of pyrazine (B50134) derivatives has also been a subject of investigation. In a study evaluating substituted amides of pyrazine-2-carboxylic acids, several compounds exhibited antifungal effects. The highest antifungal activity was observed for 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide, which was particularly effective against Trichophyton mentagrophytes, a fungus responsible for skin infections nih.gov. The 3-methylphenyl amides of 6-chloro- and 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid, however, showed only poor antifungal effects against the tested strains researchgate.net.

Mechanism of Action against Microbial Targets (e.g., GlcN-6-P synthase inhibition)

The precise mechanism of antimicrobial action for 2-pyrazineacetic acid is not fully elucidated. However, studies on its close analog, pyrazinoic acid (the active form of the anti-tuberculosis drug pyrazinamide), have provided significant insights. One proposed mechanism is that pyrazinoic acid acts as a protonophore, disrupting the proton motive force across the mycobacterial cell membrane, which is crucial for energy production nih.gov. This action is pH-dependent and leads to the acidification of the cytoplasm nih.gov.

Another potential target for antimicrobial agents is glucosamine-6-phosphate (GlcN-6-P) synthase, an enzyme involved in the biosynthesis of the bacterial cell wall. While direct inhibition by 2-pyrazineacetic acid has not been demonstrated, the inhibition of this enzyme is a known strategy for developing antimicrobial drugs, and various heterocyclic compounds are being investigated for this purpose.

Anti-tubercular Activity, including Pyrazinamide (B1679903) Analogs

Pyrazinamide, a primary drug for tuberculosis treatment, is a prodrug that is converted to its active form, pyrazinoic acid, by the enzyme pyrazinamidase within Mycobacterium tuberculosis nih.govnih.gov. Pyrazinoic acid's activity is most pronounced in the acidic environment of inflammatory lesions where the tubercle bacilli are found nih.gov.

Substituted amides of pyrazine-2-carboxylic acids have been synthesized and evaluated for their antimycobacterial activity. The 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid demonstrated the highest activity against M. tuberculosis H37Rv, showing 72% inhibition researchgate.net. Other derivatives with a tert-butyl group at the 5-position of the pyrazine ring also showed notable inhibition researchgate.net.

Table 2: Anti-tubercular Activity of Substituted Amides of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid

| Substituent on Amide | % Inhibition against M. tuberculosis H37Rv |

|---|---|

| 3,5-bis-trifluoromethylphenyl | 72% |

Data sourced from F. Sagi, et al., Molecules, 2006.

Anti-inflammatory Effects and Immunomodulation

While the pyrazole (B372694) and pyrazoline classes of compounds have been extensively studied for their anti-inflammatory properties, there is limited direct scientific evidence on the anti-inflammatory and immunomodulatory effects of 2-pyrazineacetic acid itself. Research on pyrazolidine (B1218672) derivatives has shown pronounced anti-inflammatory effects by inhibiting both the exudative and proliferative phases of inflammation nih.govresearchgate.netmdpi.com. These compounds were found to have lower toxicity compared to some non-steroidal anti-inflammatory drugs (NSAIDs) nih.gov.

Studies on certain pyrrole (B145914) derivatives have demonstrated immunomodulatory effects, such as the suppression of the pro-inflammatory cytokine TNF-α and the upregulation of the anti-inflammatory cytokine TGF-β1 nih.govnih.gov. These findings in related heterocyclic compounds suggest that the pyrazine scaffold could potentially exhibit similar activities, but further specific research on 2-pyrazineacetic acid is required to confirm this.

Anticancer and Cytotoxic Activities

The cytotoxic potential of pyrazine derivatives against various cancer cell lines has been an active area of research. A study on novel pyrazinoic acid derivatives demonstrated their cytotoxic activity against lung (A549), breast (MCF-7), and colon (HT-29) cancer cell lines. One of the most potent compounds, P16, exhibited IC50 values of 6.11 μM, 10.64 μM, and 14.92 μM against A549, MCF-7, and HT-29 cell lines, respectively. Furthermore, this compound showed a selectivity index of 9.02 when tested against a non-tumoral lung cell line (MRC5), indicating a degree of selective toxicity towards cancer cells nih.gov.

The study also suggested that the anticancer mechanism of P16 involves the induction of apoptosis and the ability to induce DNA cleavage in the presence of reactive oxygen species nih.gov. Molecular docking studies proposed that these derivatives might interact with the Bcl-2 apoptosis regulator and DNA nih.gov. Other research on pyrazole derivatives has also identified compounds with potent cytotoxicity against various human cancer cell lines, including triple-negative breast cancer mdpi.comnih.gov.

Table 3: Cytotoxic Activity of Pyrazinoic Acid Derivative P16

| Cell Line | Type of Cancer | IC50 (μM) |

|---|---|---|

| A549 | Lung | 6.11 |

| MCF-7 | Breast | 10.64 |

| HT-29 | Colon | 14.92 |

Data sourced from F. Zolfaghari, et al., Scientific Reports, 2021.

Inhibition of Cancer Cell Proliferation

Analogs of 2-pyrazineacetic acid, especially pyrazole and pyrazoline derivatives, have demonstrated notable capabilities in inhibiting the proliferation of various cancer cells. The mechanism of action often involves the disruption of the cell cycle, a critical process for tumor growth. For instance, certain pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been shown to induce cell cycle arrest, thereby halting the division and multiplication of cancer cells. Similarly, pyrazoloacridine (B1679931) has been found to cause an accumulation of cells in the G2 + M phase of the cell cycle, effectively stopping their progression and proliferation frontiersin.org.

One novel pyrazole derivative, PTA-1, has been observed to arrest the cell cycle in the G0/G1 phase in pancreatic cancer cells frontiersin.org. This inhibition of cell cycle progression is a key factor in the antiproliferative effects of these compounds. Further studies on pyrazole-platinum(II) complexes have also confirmed that their inhibitory effect on cell survival is achieved by arresting the cell cycle, specifically in the G1 phase frontiersin.org.

Induction of Apoptosis in Cancer Cell Lines

A significant aspect of the anticancer activity of 2-pyrazineacetic acid analogs is their ability to induce apoptosis, or programmed cell death, in cancer cells. This process is crucial for eliminating malignant cells without causing inflammation. Research has shown that these compounds can trigger apoptosis through various cellular pathways.

One of the key mechanisms involves the regulation of the Bcl-2 family of proteins, which are critical regulators of apoptosis. A pyrazolo[3,4-d]pyridazine derivative, PPD-1, was found to disrupt the balance between the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax in lung cancer cells. This disruption leads to the induction of apoptosis, likely through the intrinsic mitochondria-dependent pathway mdpi.com. The study demonstrated that PPD-1 treatment led to a significant increase in the percentage of apoptotic cells compared to untreated cells mdpi.com.

Furthermore, the activation of caspases, a family of protease enzymes that play an essential role in apoptosis, is another mechanism employed by these analogs. The novel pyrazole derivative PTA-1 has been shown to induce apoptosis at low micromolar concentrations by activating caspase-3/7 nih.gov. Similarly, other pyrazole derivatives have been reported to induce apoptosis as their primary cell death mechanism nih.gov. Studies on pyrazole-platinum(II) complexes have also confirmed their ability to induce a strong apoptotic response in breast cancer cells frontiersin.org.

Evaluation against Specific Tumor Cell Lines

The cytotoxic and antiproliferative activities of 2-pyrazineacetic acid analogs have been evaluated against a wide range of human tumor cell lines, demonstrating both broad-spectrum and selective activities. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, has been a key metric in these evaluations.

| Cell Line | Cancer Type | Compound/Analog Type | Observed Activity (IC50/GI50) | Source |

|---|---|---|---|---|

| HOP-62 | Non-Small Cell Lung Cancer | Thiazolidinone bearing pyrazoline hybrid | logGI50 = -6.12 | nih.gov |

| Panc-1 | Pancreatic Cancer | Triarylpyrazole derivatives | Good cytotoxicity | nih.gov |

| HepG2 | Hepatocellular Carcinoma | Pyrazoline derivative 1b | IC50 = 6.78 µM | mdpi.com |

| MCF-7 | Breast Adenocarcinoma | Pyrazoloacridine (PZA) | Concentration and time-dependent cytotoxicity | frontiersin.org |

| A549 | Lung Cancer | N-formyl pyrazoline analog 3b | IC50 = 12.47 ± 1.08 µM | iau.ir |

| Colo-205 | Colon Cancer | Substituted aryl urea (B33335) derivative of pyrimidine-pyrazole (compound 11) | IC50 = 0.01 to 0.65 µM | nih.gov |

| A2780 | Ovarian Adenocarcinoma | Substituted aryl urea derivative of pyrimidine-pyrazole (compound 11) | IC50 = 0.01 to 0.65 µM | nih.gov |

| DU-145 | Prostate Carcinoma | Anthrapyrazole analogue (AP-10) | IC50 = 0.4 µM | nih.gov |

| BEL-7402 | Hepatocellular Carcinoma | Phenylethanoid glycosides | Moderate cytotoxic activity | nih.gov |

| PC12 | Pheochromocytoma | Punicalagin | Neuroprotective effect against H2O2-induced cytotoxicity | mdpi.com |

Other Pharmacological Activities

Antioxidant Properties

Certain analogs of 2-pyrazineacetic acid, particularly phenyl-pyrazolone derivatives, have been found to possess significant antioxidant properties. These compounds are structurally similar to edaravone, a potent antioxidant compound. Studies have shown that these phenyl-pyrazolone derivatives can effectively scavenge oxygen free radicals nih.gov. The antioxidant capacity is influenced by the nature of the substituent on the phenyl-pyrazolone core, allowing for the modulation of this property nih.gov. For example, N-formyl pyrazoline derivatives have also been shown to exhibit significant antioxidant activity iau.ir. This antioxidant effect can be beneficial in a therapeutic context, as oxidative stress is implicated in various diseases.

Antiparasitic Activity

Pyrazole and pyrazoline derivatives have demonstrated considerable potential as antiparasitic agents against a variety of pathogens. A study on pyrazoline derivatives revealed their potent activity against Schistosoma mansoni, the parasite responsible for schistosomiasis, with some compounds showing an effective concentration (EC50) below 10 µM nih.gov. These active pyrazolines also led to a significant reduction in the number of eggs produced by the parasite, which is crucial for controlling disease transmission and pathology nih.gov.

Furthermore, trifluoromethylated pyrazole hybrids have been evaluated for their in vitro activity against Leishmania amazonensis and Trypanosoma cruzi, the causative agents of leishmaniasis and Chagas disease, respectively. The results indicated the potential of these compounds as effective antiparasitic agents frontiersin.org. Another study showed that certain nitropyrazole derivatives have an activity similar to metronidazole (B1676534) against Trichomonas vaginalis and Entamoeba invadens nih.gov. The broad spectrum of antiparasitic activity highlights the versatility of the pyrazole and pyrazoline scaffolds in drug discovery.

Antiviral Properties (e.g., SARS-CoV-2)

In the search for effective antiviral therapies, particularly in response to the COVID-19 pandemic, pyrazine and pyrazole derivatives have been investigated for their potential against SARS-CoV-2. A set of pyrazine-based small molecules, including pyrazine-triazole conjugates, has shown significant potency against the SARS-CoV-2 virus in screening assays mdpi.comnih.gov.

Computational studies have also identified pyrazole derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication and transcription semanticscholar.org. These in-silico findings suggest that pyrazole derivatives could serve as promising candidates for the development of anti-SARS-CoV-2 medications, warranting further investigation semanticscholar.org.

Neuroprotective Effects

Currently, there is a lack of specific scientific studies or published research investigating the direct neuroprotective effects of 2-Pyrazineacetic acid or its close analogs. While the broader class of pyrazine-containing molecules has been explored for various pharmacological activities, dedicated research into its potential role in protecting neurons from damage or degeneration is not available in the existing scientific literature based on the conducted search.

Antiplatelet Aggregation Activity

Several studies have investigated the potential of pyrazine derivatives, which are analogs of 2-pyrazineacetic acid, as inhibitors of platelet aggregation. This activity is crucial for preventing thrombosis, a key factor in cardiovascular diseases.

Research Findings:

Initial research into the antiplatelet activity of various pyrazine compounds identified that the core pyrazine structure contributes to this biological effect. A broad screening of 48 different pyrazines revealed that alkyl- and aryl-substituted pyrazines possess anti-platelet aggregation properties. nih.gov Among these, 2,3-diphenylpyrazines were found to exhibit the most potent inhibitory activity. nih.gov

Further structure-activity relationship studies were conducted to optimize this effect. Researchers introduced various substituents to the phenyl groups of the 2,3-diphenylpyrazine (B73985) scaffold. This led to the discovery that derivatives such as 2,3-bis(p-methoxyphenyl)pyrazine possess considerably strong inhibitory activity against platelet aggregation. nih.gov Another analog, 2,3-Bis(p-chlorophenyl)-5-ethylpyrazine, has also been identified as an inhibitor of blood platelet aggregation, with investigations suggesting its mechanism may involve the inhibition of cyclooxygenase (COX), an enzyme crucial in the platelet activation pathway. google.com

In comparative studies, new pyrazine derivatives described as "pyrazine CH/NH-acids" were evaluated for their antiplatelet activity both in vitro and in vivo. nih.gov While their in vitro efficacy against aggregation induced by ADP, collagen, and epinephrine (B1671497) was found to be relatively low, some of the pyrazine acids demonstrated high potency as antithrombotic agents in in vivo models. nih.gov Specifically, they showed a significant protective effect against pulmonary microembolism in mice, indicating their potential as effective antiplatelet agents in a physiological setting. nih.gov This suggests that the pyrazine core offers a distinct pharmacophore for developing antiplatelet drugs that is different from the typical carboxylic or enolic acid functionalities found in traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

Table 1: Antiplatelet Aggregation Activity of Selected 2-Pyrazineacetic Acid Analogs

| Compound/Analog Class | Key Findings | Inducing Agent(s) | Reference |

|---|---|---|---|

| 2,3-Diphenylpyrazines | Showed the strongest anti-platelet aggregation activity among 48 pyrazines tested. | Not Specified | nih.gov |

| 2,3-bis(p-methoxyphenyl)pyrazine | Possessed considerably strong inhibitory activity. | Not Specified | nih.gov |

| 2,3-Bis(p-chlorophenyl)-5-ethylpyrazine | Useful as an inhibitor of blood platelet aggregation; potential cyclooxygenase (COX) inhibitor. | Not Specified | google.com |

| Pyrazine CH/NH-acids | Low in vitro activity but highly potent antithrombotic agents in vivo (protection from pulmonary microembolism). | ADP, Collagen, Epinephrine | nih.gov |

Computational Chemistry and Structure Activity Relationship Sar Studies

Quantum Chemical Calculations (e.g., DFT, 6-31++G basis set)*

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become a standard tool for investigating the electronic structure and properties of molecules. The B3LYP functional combined with a 6-31++G* basis set is frequently used for pyrazine (B50134) derivatives to ensure a high level of accuracy in calculations, accounting for both polarization and diffuse functions, which are crucial for describing electrostatic interactions and non-covalent forces. nih.gov

The initial step in most computational studies is the full geometry optimization of the molecule. nih.gov This process involves finding the minimum energy conformation of the molecule, which corresponds to the most stable three-dimensional arrangement of its atoms. For pyrazine derivatives, geometry optimization is typically performed using DFT methods, such as with the B3LYP functional and the 6-31++G(d,p) basis set. nih.gov This computational step ensures that all subsequent calculations of molecular properties are based on the most realistic and stable structure of the molecule. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

The Molecular Surface Electrostatic Potential (MSEP) is a critical descriptor of how a molecule interacts with other chemical species. nih.gov It is calculated on the molecule's surface, often defined by a specific contour of its electron density. dtic.mil The MSEP map visualizes the electrostatic potential, with different colors representing regions of varying charge distribution: red typically indicates negative potential (electron-rich areas, prone to electrophilic attack), while blue signifies positive potential (electron-poor areas, susceptible to nucleophilic attack). researchgate.net

For derivatives of pyrazine-2-carboxylic acid, MSEP analysis helps identify features related to their biological activities. nih.gov Key statistical properties derived from the MSEP, such as the minimum and maximum surface potentials (VS,min and VS,max), are used to quantify these features. nih.gov For instance, the strongest positive potentials (VS,max) in a series of pyrazine-2-carboxamide derivatives were found to be associated with the amide group hydrogen or ring hydrogens. nih.gov

Table 1: Example Molecular Surface Electrostatic Potential (MSEP) Descriptors for a Series of Pyrazine-2-Carboxamide Derivatives Note: The data below is illustrative of the types of descriptors calculated in a typical MSEP analysis for pyrazine derivatives.

| Descriptor | Description | Value Range (kcal/mol) |

| VS,max | Maximum surface electrostatic potential | 19.610 to 99.590 |

| VS,min | Minimum surface electrostatic potential | - |